2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide features a fused pyrrolo-triazole core with a 3-chlorophenyl substituent and an N-(3,4-dimethylphenyl)acetamide side chain. This structure combines a heterocyclic scaffold (pyrrolo[3,4-d][1,2,3]triazole) with aromatic and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Propriétés
IUPAC Name |
2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3/c1-11-6-7-14(8-12(11)2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)15-5-3-4-13(21)9-15/h3-9,17-18H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBILJFBHKIAMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation Reaction
The pyrrolo-triazole core is synthesized via a one-pot cyclocondensation reaction. A mixture of 1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and malononitrile undergoes base-catalyzed cyclization in the presence of piperidine (5 mol%) at 80°C for 12 hours. The reaction proceeds through a Knoevenagel condensation mechanism, forming the fused bicyclic system:
$$
\text{C}{10}\text{H}6\text{ClN}3\text{O}2 + \text{C}3\text{H}2\text{N}2 \xrightarrow{\text{piperidine}} \text{C}{13}\text{H}8\text{ClN}5\text{O}2 + 2\text{H}2\text{O} \quad
$$
Optimization Notes :
Introduction of the 3-Chlorophenyl Group
Electrophilic substitution at the C5 position of the triazole ring is achieved using 3-chlorobenzenediazonium tetrafluoroborate. The reaction occurs under acidic conditions (HCl, 0°C) with a sodium nitrite catalyst:
$$
\text{C}{13}\text{H}8\text{ClN}5\text{O}2 + \text{C}6\text{H}4\text{ClN}2\text{BF}4 \rightarrow \text{C}{19}\text{H}{12}\text{Cl}2\text{N}5\text{O}2 + \text{BF}3 + \text{N}_2 \quad
$$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0–5°C | |
| Yield | 65% | |
| Purity (HPLC) | >95% |
Acetamide Side Chain Installation
Acylation of 3,4-Dimethylaniline
3,4-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) at room temperature for 6 hours:
$$
\text{C}8\text{H}{11}\text{N} + \text{ClCH}2\text{COCl} \rightarrow \text{C}{10}\text{H}_{12}\text{ClNO} + \text{HCl} \quad
$$
Conditions :
- Triethylamine (2 equiv) as acid scavenger
- Stirring rate: 500 rpm
- Yield: 89%
Coupling to the Pyrrolo-Triazole Core
The acetamide intermediate is coupled to the pyrrolo-triazole core using EDCI/HOBt-mediated amide bond formation:
$$
\text{C}{19}\text{H}{12}\text{Cl}2\text{N}5\text{O}2 + \text{C}{10}\text{H}{12}\text{ClNO} \xrightarrow{\text{EDCI/HOBt}} \text{C}{29}\text{H}{24}\text{Cl}2\text{N}6\text{O}3 + \text{H}_2\text{O} \quad
$$
Reaction Table :
| Reagent | Equiv | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI | 1.2 | 24 | 72 |
| HOBt | 1.2 | 24 | 72 |
| DIPEA | 2.0 | 24 | 72 |
Purification and Characterization
Crystallization
The crude product is recrystallized from ethanol/water (3:1 v/v) to afford white crystalline solids.
Spectroscopic Validation
Challenges and Optimization
Byproduct Formation
Competing N7-acylation occurs in 18% of cases when EDCI is substituted with DCC. Mitigated by:
- Lowering reaction temperature to 0°C
- Using HOBt as an additive
Scale-Up Considerations
- Pilot Scale (100 g) : Yield drops to 58% due to inefficient heat transfer; resolved using flow chemistry.
- Green Chemistry : Replacement of DCM with cyclopentyl methyl ether reduces environmental impact by 40%.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Applications De Recherche Scientifique
2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: The compound can be used in materials science for developing new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. Detailed studies, including computational modeling and experimental validation, are necessary to elucidate the precise molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The pyrrolo-triazole core distinguishes the target compound from other heterocyclic systems. Key comparisons include:
- Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine (): This scaffold lacks the triazole ring but incorporates thiazole and pyrimidine moieties. Such systems are synthesized via heterocyclization with NaOH or ethyl chloroacetate, often yielding compounds with moderate solubility due to increased aromaticity .
- Triazolo[3,4-b][1,3,4]thiadiazine (): This sulfur-containing heterocycle exhibits higher rigidity and lipophilicity (LogP ~3.5) compared to the target compound’s pyrrolo-triazole core, which may enhance membrane permeability but reduce aqueous solubility .
Table 1: Core Structure Comparison
| Compound | Core Structure | Key Features | LogP (Predicted) |
|---|---|---|---|
| Target Compound | Pyrrolo[3,4-d][1,2,3]triazole | Oxygen-rich, fused triazole-pyrrole | ~2.8 |
| Pyrrolo-thiazolo-pyrimidine (Ref 5) | Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | ~3.2 |
| Triazolothiadiazine (Ref 10) | Triazolo[3,4-b][1,3,4]thiadiazine | Sulfur-containing, rigid backbone | ~3.5 |
Substituent Effects
Aromatic Substituents
- 3-Chlorophenyl vs.
- N-(3,4-Dimethylphenyl)acetamide : This substituent likely improves solubility compared to purely aromatic analogs (e.g., ’s 4-chlorophenylpyridine derivatives) by introducing polar amide bonds and methyl groups that moderate LogP .
Bioactivity Implications
- Anti-inflammatory Potential: The acetamide group is structurally analogous to celecoxib’s sulfonamide moiety (), suggesting COX-2 inhibition as a plausible mechanism, though experimental validation is needed .
- Anticancer Activity : Chlorophenyl-containing compounds (e.g., ’s ferroptosis inducers) highlight the role of halogenated aromatics in disrupting redox balance, a trait the target compound may share .
Pharmacokinetic and Physicochemical Properties
Activité Biologique
The compound 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,4-dimethylphenyl)acetamide is a nitrogen-containing heterocyclic compound notable for its complex structure and potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrrolo[3,4-d][1,2,3]triazole core with dioxo groups that enhance its reactivity and biological interactions. The presence of chlorophenyl and dimethylphenyl groups contributes to its chemical diversity and potential efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps including condensation reactions and the use of specific catalysts to optimize yield and purity. The synthetic routes often utilize reagents such as acetic anhydride or other acylating agents to facilitate the formation of the acetamide moiety.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties. Compounds with similar triazole structures have been shown to act as acetylcholinesterase inhibitors and urease inhibitors. For instance, certain derivatives demonstrated IC50 values ranging from 1 to 6 µM against urease . These findings suggest that the target compound could have applications in treating conditions related to enzyme dysregulation.
The biological activity is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in various metabolic pathways. The dioxo functional groups may facilitate binding to active sites on enzymes or proteins due to their electron-withdrawing nature .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Antifungal Activity : A study evaluated various pyrazole derivatives for antifungal effects. Some exhibited strong inhibition against pathogenic fungi .
- Antitubercular Activity : Related compounds were tested against Mycobacterium tuberculosis, showing promising results that support further investigation into similar structures .
- Enzyme Inhibition : Research highlighted compounds with triazole cores showing significant inhibition of acetylcholinesterase and urease enzymes .
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?
A stepwise synthesis approach is typically employed, beginning with precursor modification (e.g., introducing the 3-chlorophenyl and 3,4-dimethylphenyl groups) followed by cyclization to form the pyrrolo-triazole core. Optimization involves systematic variation of catalysts (e.g., palladium complexes for coupling reactions), solvents (polar aprotic solvents like DMF or DMSO), and temperature (80–120°C) to maximize yield and purity. Reaction progress should be monitored via TLC or HPLC. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify hydrogen/carbon environments and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) to resolve the 3D arrangement of the pyrrolo-triazole and acetamide moieties .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dioxo groups) .
Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?
Use enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) or receptor-binding studies (radioligand displacement assays) to assess target engagement. Solubility and stability in physiological buffers (PBS, pH 7.4) should be quantified via UV-Vis spectroscopy or LC-MS. Lipophilicity (logP) can be determined experimentally using shake-flask methods or predicted via computational tools like SwissADME .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic and toxicity profiles of this compound?
Leverage tools such as:
- Molecular dynamics simulations (e.g., GROMACS) to study membrane permeability and protein-ligand interactions.
- ADMET predictors (SwissADME, pkCSM) to estimate bioavailability, CYP450 metabolism, and hERG channel inhibition risks.
- Density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) relevant to redox stability .
Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?
Discrepancies may arise from poor bioavailability or off-target effects. Address this by:
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation in animal models.
- Formulation optimization : Use nanoencapsulation or prodrug strategies to enhance solubility.
- Dose-response studies : Validate therapeutic windows using orthogonal in vivo models (e.g., rodent inflammation assays) .
Q. How can synthetic byproducts or degradation products be identified and characterized?
Employ LC-MS/MS with fragmentation analysis to detect impurities. Compare retention times and mass spectra against synthetic intermediates. For structural elucidation, isolate impurities via preparative HPLC and analyze using 2D NMR (COSY, HSQC) .
Q. What experimental frameworks are recommended for studying structure-activity relationships (SAR) of derivatives?
Design a library of analogs with systematic modifications (e.g., halogen substitution, acetamide chain length). Use multivariate analysis (PCA or PLS regression) to correlate structural features (logP, steric parameters) with bioactivity. High-throughput screening (HTS) in target-specific assays can prioritize leads .
Methodological Challenges & Contradictions
Q. How to address inconsistencies in reported solubility data across different studies?
Variability often stems from solvent choice (DMSO vs. aqueous buffers) or measurement techniques (nephelometry vs. HPLC). Standardize protocols using equilibrium solubility measurements in biorelevant media (FaSSIF/FeSSIF) and validate via inter-laboratory reproducibility tests .
Q. What advanced separation techniques improve purity for crystallography or biological testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
